3-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride
Description
3-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride is a piperidine derivative characterized by a phenoxyethyl side chain substituted with an isopropyl group at the ortho position of the aromatic ring. The compound’s molecular formula is C₁₆H₂₄ClNO, with a molecular weight of 305.82 g/mol.
Properties
IUPAC Name |
3-[2-(2-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-13(2)15-7-3-4-8-16(15)18-11-9-14-6-5-10-17-12-14;/h3-4,7-8,13-14,17H,5-6,9-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTSJECFADIRKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 2-(2-isopropylphenoxy)ethylamine with piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane (DCM) and a coupling agent like TBTU (O-(Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following piperidine hydrochloride derivatives share structural similarities but differ in substituents, physicochemical properties, and biological activity. Key comparisons are summarized in Table 1.
Table 1: Structural and Functional Comparison of Piperidine Hydrochloride Derivatives
Structural and Functional Insights
Alkyl Groups: The isopropyl group in the target compound may enhance receptor binding compared to methyl or ethyl substituents, as seen in analogues like 3-(5-Isopropyl-2-methylphenoxy)piperidine HCl .
Stability and Degradation: Alkaline conditions degrade similar compounds (e.g., fenoxazoline HCl degrades to 2-(2-isopropylphenoxy)-N-(2-aminoethyl)acetamide), suggesting pH-sensitive instability in the target compound .
Toxicity and Regulatory Status: Acute oral toxicity (Category 4, H302) is documented for 3-(2-Methylphenoxy)piperidine HCl, indicating moderate hazard . 4-(Diphenylmethoxy)piperidine HCl lacks specific ecotoxicological data but is regulated under international frameworks like IECSC and OECD .
Biological Activity
3-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound is structurally related to various pharmacologically active agents, particularly those targeting neurotransmitter systems. Understanding its biological activity is crucial for exploring its therapeutic applications, especially in neurological disorders.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H24ClNO
- Molecular Weight : 287.82 g/mol
This compound features a piperidine ring, which is known for its role in various biological activities, particularly in the central nervous system.
The mechanism of action of this compound primarily involves its interaction with specific receptors and enzymes:
- Histamine H3 Receptor : This compound may act as an antagonist or modulator at the histamine H3 receptor, which plays a significant role in regulating neurotransmitter release and has implications in conditions like Parkinson's disease and Alzheimer's disease .
- Monoamine Oxidase B (MAO B) : There is evidence suggesting that compounds with similar structures exhibit inhibitory activity against MAO B, an enzyme involved in the metabolism of neurotransmitters such as dopamine. Inhibition of MAO B can lead to increased levels of dopamine, which is beneficial in treating neurodegenerative disorders .
In Vitro Studies
Recent studies have evaluated the biological activity of this compound through various assays:
- Affinity for Receptors : Compounds structurally related to this piperidine derivative have shown varying affinities for the human H3 receptor, with some exhibiting Ki values below 100 nM, indicating strong binding potential .
- MAO B Inhibition : Similar compounds have demonstrated potent inhibition of MAO B with IC50 values often below 50 nM, suggesting that this compound may also possess this inhibitory effect .
Case Studies
- Parkinson's Disease Models : In animal models of Parkinson's disease, compounds with similar structural characteristics have been shown to improve motor function by increasing dopamine levels in the striatum following MAO B inhibition .
- Cognitive Function : Other studies indicate that antagonism of the H3 receptor may enhance cognitive function and memory retrieval, making this compound a candidate for further exploration in cognitive disorders .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Compound | Target | Affinity (Ki or IC50) | Biological Effect |
|---|---|---|---|
| 3-[2-(2-Isopropylphenoxy)ethyl]piperidine HCl | Histamine H3 R | TBD | Potential cognitive enhancement |
| Analog A | MAO B | <50 nM | Increased dopamine levels |
| Analog B | Histamine H3 R | <100 nM | Modulation of neurotransmitter release |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
